molecular formula C10H14N2O5 B7961990 (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate

Cat. No.: B7961990
M. Wt: 242.23 g/mol
InChI Key: STMRJPFXZFJSNC-SBSPUUFOSA-N
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Description

®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate is a compound that belongs to the class of amino acid derivatives. It is a phenylalanine derivative and is known for its applications in various scientific research fields. The compound has a molecular formula of C10H12N2O4 and a molecular weight of 228.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate typically involves the esterification of ®-2-amino-3-(4-nitrophenyl)propanoic acid. The reaction conditions often include the use of methanol and a suitable acid catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate is unique due to its specific ester functional group, which imparts different chemical reactivity and solubility properties compared to its acid and salt counterparts. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.H2O/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H2/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMRJPFXZFJSNC-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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